N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

N-(2-Aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine (CAS 1249485-42-4; molecular formula C₇H₁₃F₃N₂; molecular weight 182.19 g/mol; MDL MFCD14627867; minimum purity ≥95%) is a fluorinated aliphatic diamine featuring a cyclopropyl ring, an ethylene-1,2-diamine linker, and a 2,2,2-trifluoroethyl substituent. The compound is classified under the European ECHA C&L Inventory (EC No.

Molecular Formula C7H13F3N2
Molecular Weight 182.19 g/mol
CAS No. 1249485-42-4
Cat. No. B1526482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine
CAS1249485-42-4
Molecular FormulaC7H13F3N2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1CC1N(CCN)CC(F)(F)F
InChIInChI=1S/C7H13F3N2/c8-7(9,10)5-12(4-3-11)6-1-2-6/h6H,1-5,11H2
InChIKeyAXNWPWWQTPCEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine (CAS 1249485-42-4): Core Identity and Procurement-Grade Specification


N-(2-Aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine (CAS 1249485-42-4; molecular formula C₇H₁₃F₃N₂; molecular weight 182.19 g/mol; MDL MFCD14627867; minimum purity ≥95%) is a fluorinated aliphatic diamine featuring a cyclopropyl ring, an ethylene-1,2-diamine linker, and a 2,2,2-trifluoroethyl substituent [1]. The compound is classified under the European ECHA C&L Inventory (EC No. 823-441-8) with notified CLP classification [2]. It is commercially available at research-grade purity (typically ≥95%) with recommended storage at 2–8°C in sealed dry conditions .

Why Simple Cyclopropanamine Analogs Cannot Substitute for N-(2-Aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine


The compound's three-component architecture—cyclopropyl ring, ethylene-1,2-diamine backbone, and 2,2,2-trifluoroethyl N-substituent—is not reducible to any single in-class analog. The non-fluorinated parent, N-(2-aminoethyl)cyclopropanamine (CAS 62491-85-4; MW 100.16), lacks the trifluoroethyl group and therefore cannot recapitulate the reduced amine basicity (predicted pKa shift from >10 to ~5.5–5.7), enhanced lipophilicity (measured LogD ~1.23 at pH 7.4 for the closely related des-aminoethyl core N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride versus predicted LogP <0 for non-fluorinated N-ethylcyclopropanamine), or metabolic stabilization conferred by the CF₃ moiety (class-level evidence from trifluoroethylamines) [1][2]. Furthermore, mono-N-substituted cyclopropanamines such as N-(2,2,2-trifluoroethyl)cyclopropanamine (CAS 1016746-30-7) lack the pendant primary amine required for bifunctional conjugation and downstream library synthesis . The combination of these three pharmacophoric elements within a single, well-defined building block is unique among commercially available cyclopropanamine derivatives.

Quantitative Differentiation Evidence: N-(2-Aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine vs. Non-Fluorinated and Mono-Functionalized Cyclopropanamine Analogues


Reduced Amine Basicity (Predicted pKa ~5.5–5.7 vs. >10 for Non-Fluorinated Analogues)

The 2,2,2-trifluoroethyl substituent drastically reduces the pKa of the secondary amine nitrogen relative to non-fluorinated analogues. While the pKa of the target compound has not been experimentally determined, the predicted pKa of the structurally informative model compound 2,2,2-trifluoroethylamine is 5.47±0.30 . In contrast, ethylamine — the non-fluorinated analogue — has a measured pKa of ~10.7 [1]. This pKa reduction of approximately 5 units indicates that at physiological pH (7.4), the trifluoroethyl-substituted amine exists predominantly in its neutral free-base form, whereas the non-fluorinated analogue is >99.9% protonated. The distinction is critical for CNS drug discovery where reduced basicity correlates with lower P-glycoprotein efflux liability and improved passive blood–brain barrier permeability (class-level inference from CNS MPO scoring paradigms) [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Enhanced Lipophilicity (Measured LogD ~1.23 at pH 7.4 for Closely Related Des-Aminoethyl Core vs. Predicted LogP <0 for Non-Fluorinated N-Ethyl Cyclopropanamine)

The trifluoroethyl group substantially elevates compound lipophilicity. For the closely related des-aminoethyl core analogue N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride, the experimentally determined LogD at pH 7.4 is 1.2259417 [1]. By contrast, the non-fluorinated analogue N-ethylcyclopropanamine has a predicted LogP approximately −0.77 (estimated from fragment-based calculation) . This represents a lipophilicity increase of roughly 2 log units. While the exact LogD of the full target compound will be modulated by the additional aminoethyl group, the trifluoroethyl moiety remains the dominant driver of lipophilicity within this structural series. The increased LogD correlates with improved membrane permeability for non-CNS targets and enhanced binding to hydrophobic enzyme pockets (e.g., LSD1 FAD-binding domain), as supported by patent literature describing fluorinated cyclopropanamine LSD1 inhibitors with optimized LogD ranges [2].

Lipophilicity Optimization Drug Design Pharmacokinetics

Structural Modularity: Concurrent Cyclopropyl, Ethylenediamine, and Trifluoroethyl Functionality in a Single Building Block

Unlike mono-functionalized cyclopropanamine building blocks such as N-(2,2,2-trifluoroethyl)cyclopropanamine (CAS 1016746-30-7; MW 139.12; single reactive amine centre) or N-(2-aminoethyl)cyclopropanamine (CAS 62491-85-4; MW 100.16; lacks fluorine) , the target compound provides two chemically distinct amine reaction handles — a sterically accessible primary amine on the ethylene linker and a secondary amine bearing the trifluoroethyl substituent — plus the cyclopropyl ring. This enables chemoselective conjugation strategies (e.g., amide bond formation at the primary amine while preserving the trifluoroethyl-substituted secondary amine) and sequential derivatization not achievable with simpler analogues. The ethylenediamine linker additionally provides conformational flexibility (four rotatable bonds) while maintaining a low topological polar surface area (estimated TPSA ~29 Ų for the non-protonated form), a combination that favours both target binding and membrane permeability .

Synthetic Chemistry Fragment-Based Drug Discovery Library Synthesis

Best-Fit Research and Industrial Application Scenarios for N-(2-Aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine


CNS-Oriented Medicinal Chemistry: LSD1 Inhibitor Lead Optimization

The compound's reduced amine basicity (predicted pKa ~5.5–5.7) and enhanced lipophilicity (LogD ~1.23 for the core fragment) align with established CNS MPO guidelines (desired range: pKa <8, LogD 1–4) [1]. Takeda's patent literature explicitly claims fluorinated cyclopropanamine derivatives as LSD1 inhibitors for CNS indications including schizophrenia, Alzheimer's disease, and Rett syndrome [2]. The target compound's dual-amine architecture allows elaboration at the primary amine to generate focused libraries while retaining the trifluoroethyl-substituted secondary amine as a conserved pharmacophore element. Teams working on LSD1 or related FAD-dependent demethylase targets should prioritize this building block over non-fluorinated or mono-functionalized cyclopropanamines when CNS penetration is a project requirement [1][2].

Chemical Biology: Bifunctional Probe and PROTAC Linker Design

The availability of two chemically distinct amine groups — one primary (predicted pKa ~9–10) and one secondary trifluoroethyl-substituted (predicted pKa ~5.5–5.7) — with a pKa difference of approximately 4–5 units enables pH-dependent or chemoselective conjugation strategies . The primary amine can be selectively acylated or coupled to a targeting ligand, while the secondary trifluoroethyl-substituted amine remains available for subsequent functionalization or E3 ligase ligand attachment. This orthogonal reactivity profile reduces the number of protection/deprotection steps compared to using symmetrical diamines or mono-functionalized building blocks. For PROTAC development, the cyclopropyl ring provides a compact, metabolically stable core that minimizes linker mass contribution [3].

Fluorine-Controlled Physicochemical Property Optimization in Hit-to-Lead Campaigns

The 2,2,2-trifluoroethyl group serves as a validated bioisostere for ethyl or methoxy substituents while simultaneously reducing amine pKa by approximately 5 units and increasing LogD by approximately 2 units relative to non-fluorinated analogues [1]. This property profile is directly measurable and predictable: teams can use this compound as a 'property probe' building block to introduce the trifluoroethyl-cyclopropanamine motif into hit molecules and assess the impact on pKa, LogD, metabolic stability, and permeability in a single structural modification. The commercial availability at ≥95% purity ensures reproducibility across laboratories and batch-to-batch consistency for SAR studies.

Fragment-Based Drug Discovery: Privileged Fluorinated Cyclopropanamine Fragment Elaboration

The cyclopropylamine motif is a recognized privileged fragment for LSD1 and MAO enzyme inhibition, with tranylcypromine (2-phenylcyclopropanamine) serving as the historical prototype [2]. The target compound combines this privileged cyclopropanamine core with a fluorinated ethylenediamine extension that is explicitly encompassed within the generic formulae of granted LSD1 inhibitor patents (e.g., US 10,968,213 B2, Takeda; US 10,300,051 B2, Incyte) [2][3]. For fragment-growing campaigns, the primary amine provides a tractable vector for fragment linking or merging without compromising the cyclopropylamine–LSD1 FAD cofactor interaction, while the trifluoroethyl group occupies the hydrophobic pocket adjacent to the FAD binding site — a binding mode inferred from structural biology studies of related cyclopropanamine LSD1 inhibitors [2].

Quote Request

Request a Quote for N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.